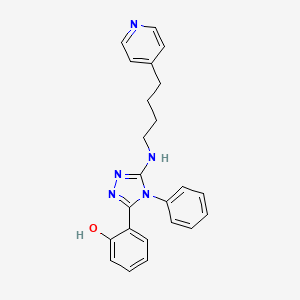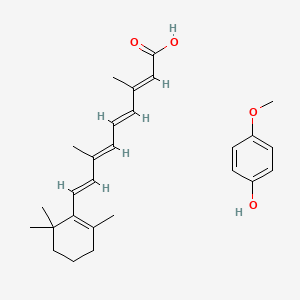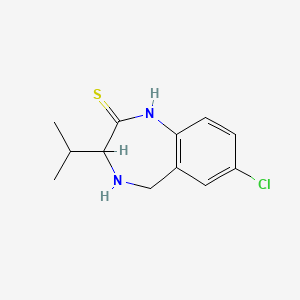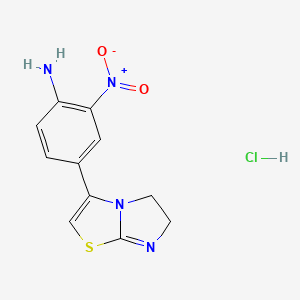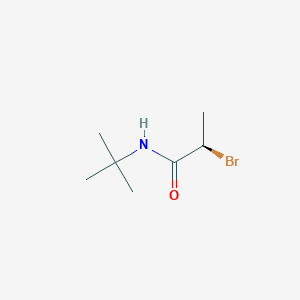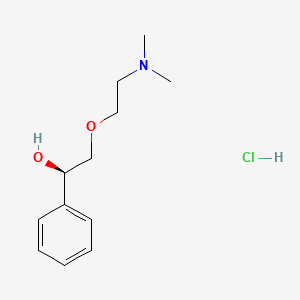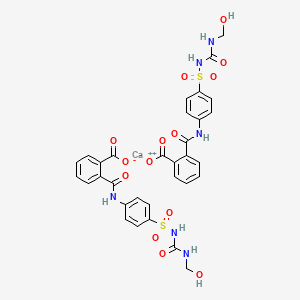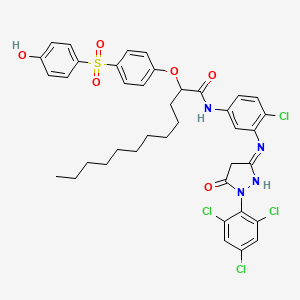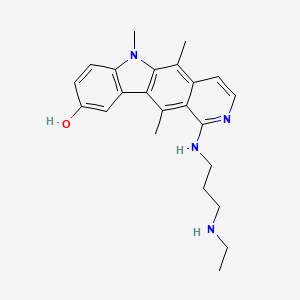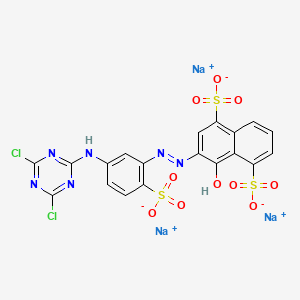
2H-Indol-2-one, 1,3-dihydro-3-((5-((4-phenoxyphenyl)azo)-4-phenyl-2-thiazolyl)imino)-1-((4-phenyl-1-piperazinyl)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Indol-2-one, 1,3-dihydro-3-((5-((4-phenoxyphenyl)azo)-4-phenyl-2-thiazolyl)imino)-1-((4-phenyl-1-piperazinyl)methyl)- is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by its unique structure, which includes an indole core, a thiazole ring, and multiple aromatic substituents. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Indol-2-one, 1,3-dihydro-3-((5-((4-phenoxyphenyl)azo)-4-phenyl-2-thiazolyl)imino)-1-((4-phenyl-1-piperazinyl)methyl)- typically involves multi-step organic reactions. The process begins with the formation of the indole core, followed by the introduction of the thiazole ring and the subsequent attachment of the aromatic substituents. Key steps may include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Thiazole Ring Formation: The thiazole ring can be synthesized via Hantzsch thiazole synthesis, involving the reaction of α-haloketones with thioamides.
Azo Coupling: The azo group is introduced through a diazotization reaction, where an aromatic amine is converted to a diazonium salt, followed by coupling with another aromatic compound.
Final Assembly: The final compound is assembled through a series of condensation and substitution reactions, often under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and thiazole rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the azo group, converting it to the corresponding amine.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, sulfonyl chlorides, alkyl halides.
Major Products
Oxidized Derivatives: Products with additional oxygen-containing functional groups.
Reduced Amines: Products where the azo group is reduced to an amine.
Substituted Aromatics: Products with various substituents on the aromatic rings.
Scientific Research Applications
2H-Indol-2-one, 1,3-dihydro-3-((5-((4-phenoxyphenyl)azo)-4-phenyl-2-thiazolyl)imino)-1-((4-phenyl-1-piperazinyl)methyl)- has a wide range of applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It serves as an intermediate in the synthesis of dyes, pigments, and other organic materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The indole core and thiazole ring play crucial roles in binding to these targets, modulating their activity. The azo group may also participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
2H-Indol-2-one: A simpler indole derivative with similar core structure but lacking the complex substituents.
Thiazole Derivatives: Compounds with a thiazole ring but different substituents.
Azo Compounds: Molecules containing azo groups but with different aromatic systems.
Uniqueness
The uniqueness of 2H-Indol-2-one, 1,3-dihydro-3-((5-((4-phenoxyphenyl)azo)-4-phenyl-2-thiazolyl)imino)-1-((4-phenyl-1-piperazinyl)methyl)- lies in its combination of structural features, which confer distinct biological activities and synthetic versatility. The presence of multiple aromatic rings, an indole core, a thiazole ring, and an azo group makes it a valuable compound for diverse research applications.
Properties
CAS No. |
139032-32-9 |
|---|---|
Molecular Formula |
C40H33N7O2S |
Molecular Weight |
675.8 g/mol |
IUPAC Name |
(3E)-3-[[5-[(4-phenoxyphenyl)diazenyl]-4-phenyl-1,3-thiazol-2-yl]imino]-1-[(4-phenylpiperazin-1-yl)methyl]indol-2-one |
InChI |
InChI=1S/C40H33N7O2S/c48-39-37(34-18-10-11-19-35(34)47(39)28-45-24-26-46(27-25-45)31-14-6-2-7-15-31)42-40-41-36(29-12-4-1-5-13-29)38(50-40)44-43-30-20-22-33(23-21-30)49-32-16-8-3-9-17-32/h1-23H,24-28H2/b42-37+,44-43? |
InChI Key |
CWOBKFBNNIAQLB-BDOMXNNOSA-N |
Isomeric SMILES |
C1CN(CCN1CN2C3=CC=CC=C3/C(=N\C4=NC(=C(S4)N=NC5=CC=C(C=C5)OC6=CC=CC=C6)C7=CC=CC=C7)/C2=O)C8=CC=CC=C8 |
Canonical SMILES |
C1CN(CCN1CN2C3=CC=CC=C3C(=NC4=NC(=C(S4)N=NC5=CC=C(C=C5)OC6=CC=CC=C6)C7=CC=CC=C7)C2=O)C8=CC=CC=C8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


